N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine
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Overview
Description
N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine is a synthetic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position of the quinazoline ring using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions.
Coupling with Isoleucine: The final step involves coupling the 2-(trifluoromethyl)-4-quinazoline derivative with isoleucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cell lines.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: Studied for their ability to inhibit tubulin polymerization in leukemia cells.
Uniqueness
N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine is unique due to the presence of the isoleucine moiety, which may enhance its biological activity and specificity compared to other quinazoline derivatives. The combination of the trifluoromethyl group and the isoleucine residue provides a distinct chemical structure that can interact with a variety of molecular targets.
Properties
IUPAC Name |
3-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-3-8(2)11(13(22)23)20-12-9-6-4-5-7-10(9)19-14(21-12)15(16,17)18/h4-8,11H,3H2,1-2H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPBVAOUIPKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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